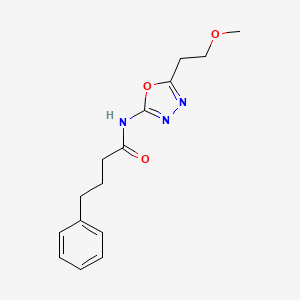

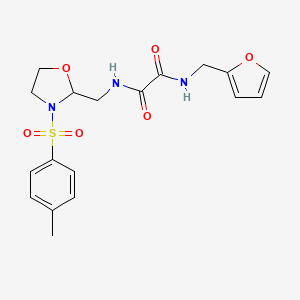

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-phenylbutanamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various derivatives of 1,3,4-oxadiazole and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols, as described in the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives . These derivatives were synthesized using N,N-dimethylformamide (DMF) and sodium hydride (NaH) as reagents, indicating a possible pathway for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry . Additionally, crystal structure studies and computational density functional theory (DFT) calculations can provide insights into the reactive sites and the nature of the molecules, as seen in the study of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . These methods could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents on the oxadiazole ring and the nature of the amide moiety. The papers provided do not detail specific chemical reactions for the compound , but they do discuss the synthesis and potential reactivity of similar compounds, which could be extrapolated to understand the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The provided papers do not directly discuss these properties for the compound , but they do provide data on related compounds, which can be used as a reference point. For example, the anticonvulsant and neuroprotective properties of N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide suggest that similar compounds could also exhibit significant biological activities.

科学的研究の応用

Lipoxygenase Inhibition

Heterocyclic compounds like N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-phenylbutanamide derivatives have been investigated for their biological activities. In one study, a range of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds were synthesized and screened against the lipoxygenase enzyme. These compounds demonstrated moderately good activities, indicating their potential as lipoxygenase inhibitors, a target for anti-inflammatory drugs (Aziz‐ur‐Rehman et al., 2016).

Anticonvulsant and Neuroprotective Effects

Another research area explores the anticonvulsant and neuroprotective effects of N-(substituted benzothiazol-2-yl)amide derivatives. One particular compound emerged as highly effective in animal models, displaying promising results in preventing seizures and showing neuroprotective properties by lowering oxidative stress markers. These findings suggest a potential lead in searching for effective anticonvulsants with added neuroprotective benefits (M. Hassan, S. Khan, M. Amir, 2012).

Anticancer Activity

The research on 1,3,4-oxadiazole and pyrazole derivatives includes computational and pharmacological evaluation for toxicity assessment, tumor inhibition, and anti-inflammatory actions. Some compounds showed significant binding and inhibitory effects across various assays, demonstrating their potential in cancer therapy and as antioxidants (M. Faheem, 2018).

Antimicrobial Activity

Synthesis of novel coumarins featuring 1,2,4-oxadiazole has been reported, where these compounds were tested for their antibacterial and antifungal activities. The results indicated that these new coumarin derivatives could serve as potential antimicrobial agents, broadening the scope of application for 1,3,4-oxadiazole compounds in pharmaceuticals and agrochemical products (C. Krishna et al., 2015).

Corrosion Inhibition

In addition to their biological activities, derivatives of 1,3,4-oxadiazole have been studied for their application as corrosion inhibitors. For instance, 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles showed good corrosion inhibition for mild steel in acidic media, highlighting the versatility of these compounds beyond pharmaceutical uses. The relationship between their chemical structure and inhibition efficiency was explored, providing insights into the design of more effective corrosion inhibitors (F. Bentiss et al., 2002).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-20-11-10-14-17-18-15(21-14)16-13(19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGUHKUJWUQGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)

![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)

![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)